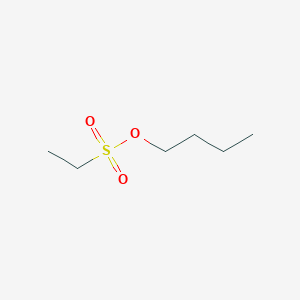
4-Fluoro-5-metil-2-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 4-fluoro-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methyl ester group
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-5-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases and other related enzymes.
Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-5-methyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-fluoro-5-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluoro-5-methylbenzoic acid is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst. This method allows for the formation of the desired compound with high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of methyl 4-fluoro-5-methyl-2-nitrobenzoate may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-fluoro-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Reduction: Methyl 4-fluoro-5-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-5-methyl-2-nitrobenzoic acid.
Mecanismo De Acción
The mechanism of action of methyl 4-fluoro-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates that interact with cellular targets. The fluorine atom and ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Similar structure with a bromine atom instead of a methyl group.
Methyl 4-fluoro-2-methyl-5-nitrobenzoate: Similar structure with different positions of the methyl and nitro groups.
Methyl 5-fluoro-2-nitrobenzoate: Lacks the methyl group present in methyl 4-fluoro-5-methyl-2-nitrobenzoate.
Uniqueness
Methyl 4-fluoro-5-methyl-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a nitro group on the benzene ring provides distinct electronic properties, making it a valuable compound for various chemical and biological studies.
Propiedades
IUPAC Name |
methyl 4-fluoro-5-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCJXYDXMDXOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208273 | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437780-12-5 | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437780-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-fluoro-5-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-methoxy-2-methylbenzoyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B1652331.png)
![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)
![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)







![1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol](/img/structure/B1652351.png)


![Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B1652354.png)
